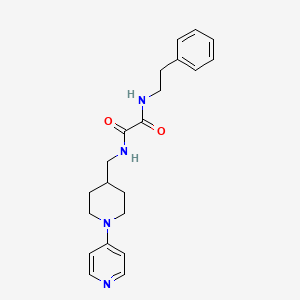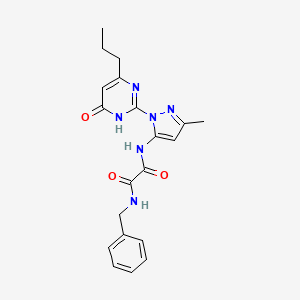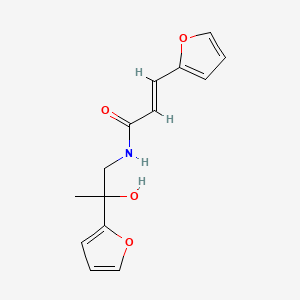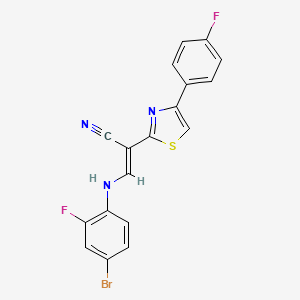
N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as PPO, is a novel small molecule that has gained significant attention in the scientific community due to its potential in treating a variety of diseases. PPO is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, San Diego. Since then, PPO has been the subject of numerous studies and research projects, which have revealed its potential as a therapeutic agent.
作用機序
The mechanism of action of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. This compound has also been shown to have antioxidant properties, which make it a potential treatment for oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its potential as a therapeutic agent for a variety of diseases. This compound has been shown to have anti-cancer and anti-inflammatory properties, which make it a potential treatment for these diseases. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound that requires expertise in organic chemistry to synthesize. Additionally, this compound has not yet been approved for clinical use, which limits its potential application in humans.
将来の方向性
There are several potential future directions for research on N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective treatments for cancer and inflammatory diseases. Another potential direction is to investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases. Finally, future research could focus on optimizing the synthesis of this compound to make it more accessible for lab experiments and potential clinical use.
Conclusion:
In conclusion, this compound, or this compound, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have anti-cancer and anti-inflammatory properties, and has potential as a treatment for a variety of diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for potential clinical use.
合成法
The synthesis of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves several steps, including the reaction of piperidine with pyridine, followed by the addition of phenethylamine and oxalyl chloride. The resulting compound is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been the subject of numerous scientific studies, which have revealed its potential as a therapeutic agent. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2-phenylethyl)-N'-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(23-13-6-17-4-2-1-3-5-17)21(27)24-16-18-9-14-25(15-10-18)19-7-11-22-12-8-19/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSJAIVKHUFVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B2838655.png)
![N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B2838656.png)

![1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2838659.png)
![5-(o-tolyl)-2-[5-[2-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2838661.png)
![Methyl 4-[[4-[(Z)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2838662.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2838667.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2838669.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)


